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Compound of Interest

Compound Name: 4-(Piperidin-1-ylmethyl)aniline

Cat. No.: B181955 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Piperidin-1-ylmethyl)aniline is a key building block in medicinal chemistry, prized for its

utility in the synthesis of a diverse range of biologically active compounds. Its structure,

featuring a flexible piperidinylmethyl moiety attached to an aniline ring, provides a unique

combination of physicochemical properties that are advantageous for drug design. The

piperidine ring can enhance aqueous solubility and bioavailability, while the aniline group

serves as a versatile synthetic handle for further molecular elaboration. This guide provides a

comprehensive overview of the synthesis, chemical properties, and applications of the 4-
(piperidin-1-ylmethyl)aniline scaffold, with a focus on its role in the development of kinase

inhibitors and other therapeutic agents.

Synthesis and Chemical Properties
The primary and most efficient method for the synthesis of 4-(Piperidin-1-ylmethyl)aniline is

through the reductive amination of 4-aminobenzaldehyde with piperidine. This one-pot reaction

involves the formation of an intermediate imine, which is subsequently reduced in situ to the

desired secondary amine.
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Property Value

Molecular Formula C₁₂H₁₈N₂

Molecular Weight 190.28 g/mol [1]

IUPAC Name 4-(piperidin-1-ylmethyl)aniline[1]

CAS Number 29608-05-7[1]

Appearance Solid

SMILES C1CCN(CC1)CC2=CC=C(C=C2)N[1]

Applications in Medicinal Chemistry
The 4-(piperidin-1-ylmethyl)aniline scaffold is a prominent feature in a multitude of kinase

inhibitors and other targeted therapies. The aniline nitrogen provides a crucial interaction point,

often acting as a hydrogen bond donor to the hinge region of kinase active sites. The piperidine

group can be modified to fine-tune solubility, cell permeability, and to explore additional binding

interactions within the target protein.

Kinase Inhibition
Derivatives of 4-(piperidin-1-ylmethyl)aniline have shown significant inhibitory activity against

various kinases implicated in cancer and other diseases. The following table summarizes the in

vitro cytotoxic activity of several representative compounds incorporating this scaffold against

various cancer cell lines.

Table 1: Cytotoxic Activity of 4-(Piperidin-1-ylmethyl)aniline Derivatives
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Compound ID Cancer Cell Line IC₅₀ (µM) Reference

Derivative A
A549 (Lung

Carcinoma)
5.988 ± 0.12 [2]

Derivative B
MCF-7 (Breast

Cancer)
39.0 [2]

Derivative C
MDA-MB-231 (Breast

Cancer)
35.1 [2]

Derivative D
HCT-116 (Colorectal

Cancer)
0.329 (as µg/ml) [3]

Derivative E
SH-SY5Y

(Neuroblastoma)

Not specified, but

active
[3]

Signaling Pathways
Epidermal Growth Factor Receptor (EGFR) Signaling
Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon

activation by its ligands (e.g., EGF, TGF-α), initiates a cascade of downstream signaling events

crucial for cell growth, proliferation, and survival. Dysregulation of the EGFR pathway is a

hallmark of many cancers, making it a prime target for therapeutic intervention. Several

inhibitors incorporating the 4-(piperidin-1-ylmethyl)aniline scaffold target EGFR.
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Caption: EGFR Signaling Pathway and Inhibition.

MERTK Signaling Pathway
Mer Tyrosine Kinase (MERTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor

tyrosine kinases. It plays a crucial role in processes such as efferocytosis (clearance of

apoptotic cells), immune regulation, and cell survival. Overexpression of MERTK is associated

with a poor prognosis in several cancers.
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Caption: MERTK Signaling Pathway and Inhibition.

Experimental Protocols
Synthesis of 4-(Piperidin-1-ylmethyl)aniline via
Reductive Amination
This protocol describes a general procedure for the synthesis of the title compound.

Materials:

4-Aminobenzaldehyde

Piperidine

Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

Dichloromethane (DCM) or Methanol (MeOH)
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Acetic acid (catalytic amount, if necessary)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

To a stirred solution of 4-aminobenzaldehyde (1.0 eq) in an appropriate solvent (e.g., DCM

or MeOH) in a round-bottom flask, add piperidine (1.1-1.2 eq).

If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir

the mixture at room temperature for 1-2 hours.

Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq) or sodium

borohydride (1.5 eq), portion-wise to the reaction mixture.

Continue stirring at room temperature for 12-16 hours, or until the reaction is complete as

monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with the organic solvent (e.g., DCM) (2 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or

sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude

product.

The crude product can be purified by column chromatography on silica gel if necessary.

In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic effects of compounds on

cancer cell lines.

Materials:

Cancer cell lines (e.g., A549, MCF-7)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Test compounds dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

96-well microplates

Multichannel pipette

Microplate reader

Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

Prepare serial dilutions of the test compounds in culture medium. The final concentration of

DMSO should be less than 0.5%.

After 24 hours, remove the medium and add 100 µL of the medium containing the test

compounds at various concentrations to the wells. Include a vehicle control (medium with

DMSO) and a positive control (a known cytotoxic agent).

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

After the incubation period, add 20 µL of MTT solution to each well and incubate for another

4 hours.

Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to

dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀

value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion
4-(Piperidin-1-ylmethyl)aniline has proven to be a valuable and versatile building block in the

field of medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility

have enabled the development of a wide array of potent and selective therapeutic agents,

particularly in the area of kinase inhibition. The strategic incorporation of this scaffold allows for

the modulation of key drug-like properties, leading to improved efficacy and pharmacokinetic

profiles. As our understanding of the molecular drivers of disease continues to expand, the 4-
(piperidin-1-ylmethyl)aniline core is poised to remain a significant contributor to the discovery

and development of novel medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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